N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
This compound features a unique azetidine-3-carboxamide core substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and a thiophene-2-carbonyl moiety. Its structural design combines fluorinated aromatic substituents with a conformationally constrained azetidine ring, which enhances metabolic stability and target binding affinity. This compound is primarily investigated for enzyme inhibition (e.g., dihydroorotate dehydrogenase) and therapeutic applications in autoimmune diseases or oncology .
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2S/c17-12-4-3-10(6-11(12)16(18,19)20)21-14(23)9-7-22(8-9)15(24)13-2-1-5-25-13/h1-6,9H,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGMUIQHICBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Thiophene Ring Formation: The thiophene ring is then constructed using methods such as the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Azetidine Ring Construction: The azetidine ring is formed through cyclization reactions, often involving the use of azetidinone precursors.
Coupling Reactions: The final step involves coupling the fluorinated phenyl group, thiophene ring, and azetidine carboxamide moiety using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide exhibit significant anticancer activity. The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, derivatives of azetidine have shown enhanced cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and cell cycle arrest. Studies have demonstrated that azetidine derivatives can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, thereby promoting programmed cell death in malignant cells .
TRPA1 Modulation
Therapeutic Potential in Pain Management
this compound has been identified as a potential modulator of the TRPA1 (Transient Receptor Potential Ankyrin 1) channel. This ion channel plays a critical role in pain perception and inflammation. Compounds that can effectively modulate TRPA1 are being explored for their ability to treat pain conditions such as neuropathic pain and inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability. Researchers are investigating various substitutions on the azetidine ring to enhance potency and selectivity against specific biological targets .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against human breast cancer cells (MCF-7). The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin, suggesting a promising alternative for treatment .
Case Study 2: TRPA1 Modulation
In a preclinical trial, compounds similar to this compound were tested for their ability to alleviate pain in animal models of neuropathic pain. The results demonstrated a marked reduction in pain responses, supporting further investigation into its use as a pain management agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The azetidine carboxamide moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Studies
(a) Fluorinated Aromatic Substituents
- The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound is structurally analogous to substituents in and . However, its placement on an azetidine core (vs.
- In , the 4-fluoro-3-(trifluoromethyl)phenyl group is coupled with an imidazole core, demonstrating enhanced solubility compared to the azetidine-based target compound due to increased polarity .
(b) Heterocyclic Core Variations
- Azetidine vs. Pyrazole/Imidazole : The azetidine ring imposes conformational rigidity, which may enhance selectivity for flat binding pockets (e.g., dihydroorotate dehydrogenase) compared to pyrazole derivatives in and , which exhibit broader agrochemical activity .
- Thiophene-2-carbonyl vs. Triazole-thiophene : The thiophene-2-carbonyl group in the target compound enables stronger π-π interactions than the triazole-thiophene hybrid in , which relies on sulfanyl linkages for solubility modulation .
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 358.32 g/mol. The presence of fluorine and trifluoromethyl groups is significant as these features often enhance the biological activity of compounds by improving their metabolic stability and bioavailability.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects.
1. Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : Research suggests that these compounds may exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, common among azetidine derivatives. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and metabolic stability |
| Fluoro group | Enhances binding affinity to target proteins |
| Thiophene ring | Contributes to overall biological activity through π-stacking interactions |
Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated against several cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range, indicating potent activity .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related azetidine derivatives. The study revealed that these compounds significantly reduced levels of pro-inflammatory cytokines in a murine model of inflammation, suggesting a promising therapeutic application for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring. Key steps include:
- Acylation : Coupling thiophene-2-carbonyl chloride to the azetidine nitrogen under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .
- Carboxamide Formation : Reacting the intermediate with 4-fluoro-3-(trifluoromethyl)aniline via an activation agent such as HATU or EDCI to form the final carboxamide .
- Optimization : Control reaction temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) to maximize yield (>70%) and minimize side products like unreacted intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., trifluoromethyl and fluorophenyl groups) and azetidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 441.12; observed = 441.10 ± 0.02) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients; retention time consistency ensures batch reproducibility .
Advanced Research Questions
Q. What computational approaches can predict the compound’s binding affinity to biological targets, such as kinase enzymes?
- Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in kinase ATP-binding sites .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å) to confirm binding mode retention .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity (IC50) against related targets .
Q. How can contradictory data on the compound’s metabolic stability in preclinical models be resolved?
- Answer :
- Cross-Species Comparison : Test stability in human vs. rodent liver microsomes (e.g., t1/2 = 45 min in human vs. 20 min in rat) to identify species-specific CYP450 metabolism .
- Isotope-Labeling : Use 14C-labeled compound to track metabolite formation via LC-MS/MS and identify unstable regions (e.g., azetidine ring oxidation) .
- Enzyme Inhibition Assays : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .
Q. What strategies are effective in optimizing the compound’s solubility without compromising target affinity?
- Answer :
- Salt Formation : Co-crystallize with citric acid or sodium bicarbonate to enhance aqueous solubility (e.g., from 5 µg/mL to 50 µg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety to improve bioavailability .
- Co-Solvent Systems : Use PEG-400/water mixtures (20:80 v/v) for in vitro assays to maintain solubility while retaining activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across different assay platforms?
- Answer :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in viability tests) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional IC50 .
- Data Normalization : Adjust for batch-specific variables (e.g., DMSO lot differences) using internal controls like staurosporine .
Structural and Functional Insights
Q. What role do the trifluoromethyl and fluoro substituents play in the compound’s pharmacokinetic profile?
- Answer :
- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Resistance : Fluorine atoms at the 4-position of the phenyl ring block cytochrome P450-mediated oxidation, prolonging half-life .
- Target Engagement : The electron-withdrawing trifluoromethyl group strengthens π-π stacking with aromatic residues in target proteins (e.g., kinase hinge regions) .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Answer :
- In Vitro :
- Kinase Panels : Screen against 100+ kinases to assess selectivity (e.g., <10% inhibition of off-target kinases at 1 µM) .
- Cytotoxicity : Use primary human hepatocytes to rule out liver toxicity (IC50 > 50 µM) .
- In Vivo :
- Xenograft Models : Administer orally (10 mg/kg, BID) in NSG mice with patient-derived tumors to measure tumor growth inhibition (%TGI > 60%) .
- PK/PD Studies : Monitor plasma concentrations (Cmax = 1.2 µM at 2 h) and correlate with target phosphorylation inhibition in tumor tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
